![molecular formula C28H53N2O7PS B1669348 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate CAS No. 85703-73-7](/img/structure/B1669348.png)
3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate
Overview
Description
3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate, also known as CV-3988, is a compound that has been studied for its role in blood pressure regulation . It has been identified as an antagonist of acetyl glyceryl ether phosphorylcholine (AGEPC), a compound that has a strong hypotensive action .
Molecular Structure Analysis
The molecular structure of CV-3988 is not explicitly provided in the available resources. As an analog of AGEPC , it likely shares some structural similarities. A detailed molecular structure would require access to chemical databases or scientific literature that specifically describes the structure of CV-3988.Chemical Reactions Analysis
CV-3988 has been studied for its interaction with AGEPC. It has been found to inhibit the binding of AGEPC to platelets . This suggests that CV-3988 may interact with AGEPC or its receptors in a way that prevents AGEPC from exerting its usual effects.Scientific Research Applications
Transplantation Preservation
CV-3988: has been studied for its effects in the preservation of heart and lung for transplantation. It has shown promise in improving the functional variables of these organs after ischemic reperfusion, which is critical for the success of transplants . The compound’s ability to antagonize platelet-activating factor (PAF) helps in reducing ischemia-reperfusion injury, thereby preserving the viability of transplanted organs.
Ophthalmology
In the field of ophthalmology, CV-3988 has been used to study its inhibitory effects on corneal neovascularization caused by alkali burns . The compound’s antagonistic action on PAF-receptor has shown to reduce the expression of angiogenic factors, suggesting its potential therapeutic use in treating corneal opacity and neovascularization.
Cardiovascular Research
CV-3988: is of interest in cardiovascular research due to its selective PAF antagonistic properties. By reducing platelet sensitivity to PAF, it can potentially mitigate conditions where platelet aggregation leads to cardiovascular complications . This application is particularly relevant in the development of treatments for diseases like atherosclerosis, where platelet activation plays a significant role.
Immunology
Lastly, the immunomodulatory effects of CV-3988 could be significant in the field of immunology. By modulating the activity of PAF, it could influence immune responses and be useful in the treatment of autoimmune disorders.
Each of these applications demonstrates the versatility of CV-3988 in scientific research and its potential to contribute to various medical fields. The compound’s ability to antagonize PAF makes it a valuable tool in the development of treatments for a wide range of conditions.
Effects of Platelet-Activating Factor Antagonist CV-3988 in Preservation of Heart and Lung for Transplantation. Inhibitory effects of the platelet-activating factor receptor antagonists, CV-3988 and Ginkgolide B, on alkali burn-induced corneal neovascularization. Effectiveness and tolerability of CV-3988, a selective PAF antagonist.
Mechanism of Action
Target of Action
CV-3988 is a specific inhibitor of the platelet-activating factor (PAF) . PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and anaphylaxis .
Mode of Action
CV-3988 acts as an antagonist to PAF, meaning it binds to the PAF receptor and blocks its activation . By doing so, it inhibits the action of PAF both in vitro and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by CV-3988 is the PAF signaling pathway . By blocking the PAF receptor, CV-3988 prevents the downstream effects of PAF activation, which include platelet aggregation and inflammation .
Result of Action
The primary result of CV-3988’s action is the inhibition of PAF-induced responses . This includes reducing platelet sensitivity to PAF , suppressing anaphylactic shock in certain mouse strains , and preserving heart and lung function during transplantation .
Action Environment
The efficacy of CV-3988 can be influenced by various factors. Additionally, the compound’s effectiveness in preserving heart and lung function during transplantation suggests it may be particularly useful in ischemic environments .
properties
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKTASGTFXJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276040, DTXSID701006301 | |
Record name | CV-3988 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate | |
CAS RN |
85703-73-7, 92203-21-9 | |
Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CV 3988 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CV-3988 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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